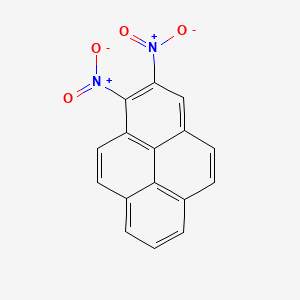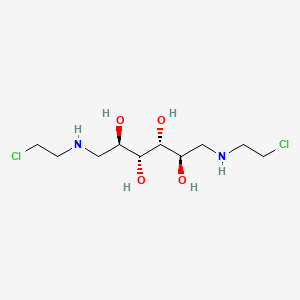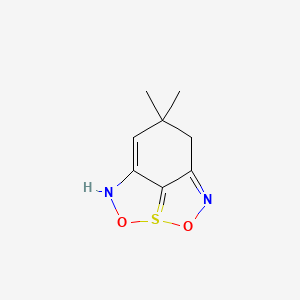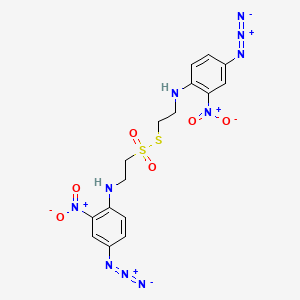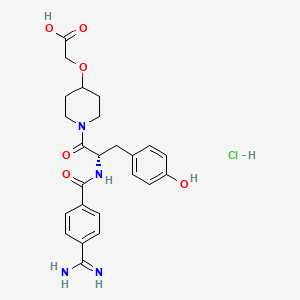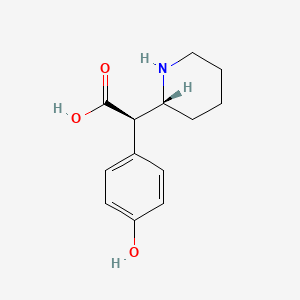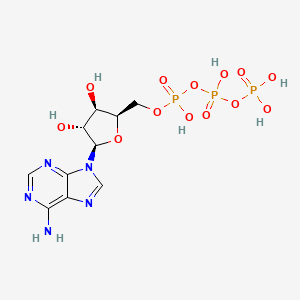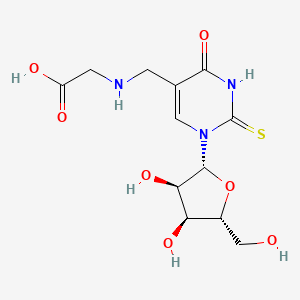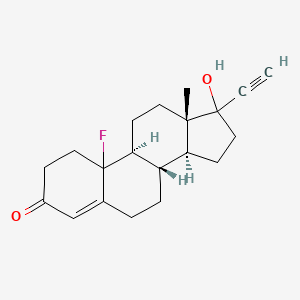
3-Phenylquinoxaline-2-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Phenylquinoxaline-2-thiol and its derivatives can be achieved through several methods. A notable approach involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione, which itself is produced via a novel thiation method from 3-phenylquinoxalin-2(1H)-one (El Rayes et al., 2019). Another method involves the three-component oxidative condensation of acetophenones with o-phenylenediamines and sulfur in DMSO, in the presence of piperidine as a catalyst, leading to 3-phenylquinoxaline-2-thione derivatives (Nguyen et al., 2022).
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoxaline-2-thiol derivatives is characterized by the presence of a quinoxaline core substituted with a phenyl group and a thiol group. These structural features impart significant electronic properties to the molecule, influencing its reactivity and interaction with various substrates. For example, the crystal and molecular structure analysis of related compounds provides insights into the intramolecular interactions and stability of such molecules (Róde et al., 1985).
Chemical Reactions and Properties
3-Phenylquinoxaline-2-thiol participates in various chemical reactions, leveraging its thiol functionality. These reactions include thiocarbonylation, where the thiol group reacts with carbonyl compounds to form thiocarbonyl derivatives, demonstrating the compound's versatility in synthetic chemistry (Xiao et al., 1999).
Wissenschaftliche Forschungsanwendungen
-
Pharmacology
-
Medicinal Chemistry
-
Material Science
-
Organic Light-Emitting Devices (OLEDs)
- Quinoxalines have been used in the development of high-efficiency fluorescent OLEDs .
- A multifunctional luminescent material based on quinoxaline and triphenylamine groups has been developed .
- This material exhibits aggregation-induced emission (AIE), mechanochromic luminescence, and electroluminescent (EL) features .
- The material, TQT, uses quinoxaline as an acceptor and triphenylamine (TPA) as a donor with a D–A–D symmetrical structure .
- TQT exhibits high-contrast polymorph-dependent emission, from green to red, and multicolor mechanochromic luminescence (MCL) in aggregate states .
- A doped device with 20 wt% TQT and a non-doped device showed good electroluminescence performance .
-
Chemical Industry
-
Research
-
Photoinitiation and Materials Application
- The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates .
- Unlike the well-known radical-mediated thiol–ene and anion-mediated thiol-Michael reactions that produce static thioether bonds, acetals provide unique function for various fields such as drug delivery and protecting group chemistries .
- This reaction is relatively underutilized for creating new and unique materials owing to the unexplored reactivity over a broad set of substrates and potential side reactions .
- Photoinitiation of the ACT reaction was achieved for the first time under 470 nm blue light using a novel photochromic photoacid .
- Using multifunctional monomers, solid-state polymer networks were formed using the ACT reaction producing acetal crosslinks .
-
Third-Generation Photovoltaics
- Quinoline derivatives, a class of compounds related to quinoxalines, have been used in third-generation photovoltaic applications .
- Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
- The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Biomedical Applications
Zukünftige Richtungen
Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
Eigenschaften
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-2-thiol | |
CAS RN |
58861-61-3 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



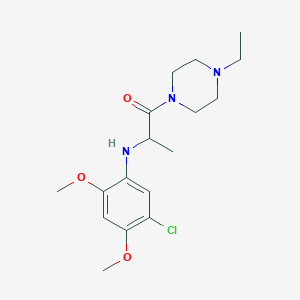
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)

